Butyraldehyde

概述

描述

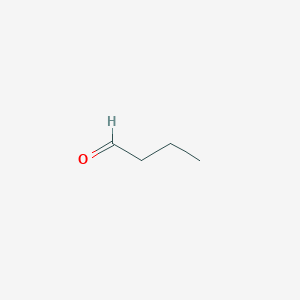

Butyraldehyde (C₄H₈O), also known as butanal, is a linear aliphatic aldehyde with a pungent, acrid odor reminiscent of fresh apples . It is a colorless liquid moderately soluble in water (72.11 g/mol molar mass) and widely used in industrial applications, particularly as a precursor for plasticizers, resins, and agrochemicals . Its reactivity and versatility make it a critical intermediate in synthesizing 2-ethylhexanol (a plasticizer) and other value-added chemicals . Despite its utility, this compound poses health risks upon inhalation, ingestion, or dermal exposure and exhibits toxicity to aquatic organisms .

准备方法

Hydroformylation of Propylene

Hydroformylation, the most widely employed industrial method, involves the reaction of propylene (C₃H₆) with synthesis gas (CO/H₂) to produce n-butyraldehyde and its isomer iso-butyraldehyde. The process hinges on transition metal catalysts, with cobalt and rhodium complexes dominating commercial applications .

High-Pressure Cobalt Catalysis

The traditional high-pressure method employs cobalt carbonyl (Co₂(CO)₈) under severe conditions (140–180°C, 19.6–31.3 MPa), achieving moderate yields (70–80%) . Despite its historical significance, this method faces drawbacks:

-

High energy consumption due to extreme pressures.

-

By-product formation (e.g., heavy ends, aldol condensation products), necessitating costly purification .

Low-Pressure Rhodium Catalysis

Rhodium-based catalysts, particularly rhodium carbonyl phosphine complexes (e.g., HRh(CO)(PPh₃)₃) , operate under milder conditions (90–120°C, 1.96 MPa), enhancing selectivity to n-butyraldehyde (98% yield) . Key advantages include:

-

Reduced energy input and operational costs.

-

Higher linear-to-branched (n/iso) ratio (up to 30:1), critical for downstream applications like polyvinyl butyral synthesis .

Table 1: Comparative Analysis of Hydroformylation Catalysts

| Parameter | Cobalt Catalyst | Rhodium Catalyst |

|---|---|---|

| Temperature (°C) | 140–180 | 90–120 |

| Pressure (MPa) | 19.6–31.3 | 1.96 |

| Selectivity (n/iso) | 4:1 | 13–30:1 |

| Yield (%) | 70–80 | 95–98 |

| By-products | Heavy ends, aldol adducts | Minimal |

Biphasic Reaction Systems

Optimizing mass transfer in gas-liquid-liquid systems (aqueous catalyst/organic product phases) improves hydroformylation efficiency. Studies demonstrate that adding n-butyraldehyde to the aqueous phase enhances interfacial area and mass-transfer coefficients (kₗa) , boosting production rates by 300% at maximum solubility thresholds .

Acetaldehyde Condensation-Hydrogenation

This two-step process converts acetaldehyde (CH₃CHO) to butyraldehyde via aldol condensation followed by hydrogenation :

-

Condensation : Acetaldehyde undergoes base-catalyzed aldol addition to form crotonaldehyde (CH₃CH=CHCHO).

-

Hydrogenation : Crotonaldehyde is reduced over Ni or Pd catalysts at 80–120°C under H₂ pressure (1–5 MPa), yielding n-butyraldehyde .

While feasible, this route is less industrially favored due to:

-

Multi-step complexity requiring separate reactors.

-

Lower overall yields (60–70%) compared to hydroformylation .

Dehydrogenation of Butanol

Dehydrogenation of n-butanol (C₄H₉OH) over copper-zinc oxide (Cu/ZnO) catalysts at 250–300°C produces this compound:

Key limitations include:

-

Equilibrium constraints , necessitating high temperatures or vacuum operation.

-

Catalyst deactivation via coking, requiring frequent regeneration .

Biological Production via Recombinant Bacteria

Emerging biotechnological routes utilize solventogenic Clostridium species engineered to overproduce this compound. Patent US8692024B2 details a method using Clostridium beijerinckii with knocked-out butanol dehydrogenase (BDH) , blocking the conversion of this compound to butanol .

Strain Engineering and Fermentation

-

Gene knockout : Disrupting Cbei_2181 (BDH gene) via homologous recombination increases this compound accumulation.

-

Culture conditions : Solventogenesis at 37°C, pH 5.5–6.0, with glucose feedstock yields This compound-to-butanol ratios up to 10:1 .

Table 2: Performance of Recombinant C. beijerinckii Strains

| Strain | This compound (mM) | This compound:Butanol Ratio |

|---|---|---|

| Wild-type | <0.1 | 0:1 |

| Single knockout | 12.4 | 7:1 |

| Double knockout | 15.8 | 10:1 |

Advantages and Challenges

化学反应分析

Butyraldehyde undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to butyric acid using oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction: It can be reduced to n-butanol using reducing agents like lithium aluminum hydride or catalytic hydrogenation .

Condensation: this compound undergoes self-condensation in the presence of a base catalyst to form 2-ethyl-2-hexenal, which can further be hydrogenated to produce 2-ethylhexanol .

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Condensation: Base catalysts such as sodium hydroxide or chitosan

Major Products:

Oxidation: Butyric acid

Reduction: n-Butanol

Condensation: 2-Ethyl-2-hexenal, 2-ethylhexanol

科学研究应用

Butyraldehyde has a wide range of applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of various chemicals, including 2-ethylhexanol, which is a key component in the production of plasticizers .

Biology: Engineered strains of Escherichia coli have been developed to produce this compound from glucose, demonstrating its potential in renewable chemical production .

Medicine: While not directly used in medicine, this compound derivatives are explored for their potential biological activities.

Industry: this compound is used in the production of resins, plasticizers, and other industrial chemicals .

作用机制

The mechanism of action of butyraldehyde in chemical reactions involves its aldehyde functional group. In oxidation reactions, the aldehyde group is converted to a carboxylic acid group. In reduction reactions, the aldehyde group is reduced to a primary alcohol. During condensation reactions, the aldehyde group reacts with another molecule of this compound to form a larger molecule through the formation of a carbon-carbon bond .

相似化合物的比较

Structural and Physical-Chemical Comparison

Butyraldehyde belongs to the aldehyde family, characterized by a terminal carbonyl group (-CHO). Its properties are compared with similar aldehydes below:

Table 1: Key Properties of Selected Aldehydes

| Property | Formaldehyde (CH₂O) | Acetaldehyde (C₂H₄O) | Propionaldehyde (C₃H₆O) | This compound (C₄H₈O) | Benzaldehyde (C₇H₆O) |

|---|---|---|---|---|---|

| Molar Mass (g/mol) | 30.03 | 44.05 | 58.08 | 72.11 | 106.12 |

| Odor | Pungent | Fruity | Pungent | Acrid, apple-like | Almond-like |

| Solubility in Water | Highly soluble | Miscible | Moderate | Moderate | Low |

| Boiling Point (°C) | -19.5 | 20.2 | 48.8 | 74.8 | 179 |

| Primary Uses | Resins, disinfectants | Perfumes, plastics | Solvents, rubber | Plasticizers, agrochemicals | Flavors, pharmaceuticals |

Key Differences :

- Chain Length and Reactivity : Shorter-chain aldehydes (e.g., formaldehyde) are more reactive due to higher electrophilicity of the carbonyl group, making them prone to polymerization. This compound’s longer carbon chain reduces reactivity but enhances stability in industrial processes .

- Mechanical Effects : In copolymer systems, higher concentrations of this compound (215 ppm) reduce impact strength (9 ft-Lb*in) more significantly than formaldehyde (37 ppm) or propionaldehyde (182 ppm) .

This compound-Specific Insights :

- Plasticizer Production: this compound is a key precursor for 2-ethylhexanol, accounting for ~35% of the agrochemical market .

- Catalytic Challenges: Selective oxidation of n-butanol to this compound in aqueous phases requires catalysts resistant to over-oxidation to butyric acid .

- Synthetic Limitations : In heterocyclic synthesis (e.g., 1,8-naphthyridines), this compound underperforms compared to aromatic aldehydes, yielding trace products .

Health and Toxicological Profiles

Table 3: Toxicological Data and Health Impacts

| Aldehyde | LC50 (Rats, 30 min) | Human Irritation Threshold | Health Associations |

|---|---|---|---|

| Formaldehyde | 0.82 ppm (inhalation) | 81.8 ppb (WHO guideline) | Carcinogenic, respiratory irritation |

| This compound | 6% v/v | >200 ppm (no irritation) | Nausea (isothis compound), hypertension (OR=1.35) |

| Hexanaldehyde | N/A | N/A | Hypertension (OR=2.15) |

Findings :

- This compound’s LC50 (6% v/v) indicates moderate acute toxicity compared to formaldehyde’s lower thresholds .

- Epidemiological studies associate this compound with increased hypertension risk (OR=1.35) and elevated serum iron levels (β=0.97–15.83 per 1-SD change) .

Environmental Impact and Degradation

- Biodegradability : this compound is readily biodegradable but toxic to aquatic life at elevated concentrations .

- Scavenging Efficiency : Poly(ethylene terephthalate) blends with D-sorbitol reduce this compound concentrations by 21–90% in aqueous solutions, outperforming nylon MXD6 .

Reactivity in Chemical Reactions

- Oxidation : this compound oxidizes to butyric acid in aqueous environments unless stabilized by selective catalysts .

- Cyclization : In iron-catalyzed [2 + 2 + 1] annulations, this compound yields spiro-polycyclic products (e.g., 5c, 70% yield) .

Flavor and Fragrance Contributions

- Unpleasant Odors: Low molecular weight aldehydes (C₃–C₇), including this compound, exhibit pungent odors, while C₈–C₁₀ aldehydes (e.g., nonanal) are floral .

- Food Applications: this compound contributes to the "spicy" note in Gouda cheese and fish cakes but becomes unfavorable at high sterilization temperatures .

生物活性

Butyraldehyde, also known as n-butyraldehyde, is a simple aliphatic aldehyde with the chemical formula . It is an important intermediate in organic synthesis and has been studied for its biological activities, including its toxicity, metabolic pathways, and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its effects on various biological systems.

This compound is a colorless liquid with a pungent odor. It is soluble in water and organic solvents, making it versatile in chemical reactions. In biological systems, this compound can be metabolized into butyric acid, a short-chain fatty acid that plays a significant role in cellular metabolism and signaling pathways.

Metabolic Pathways

Research has shown that Escherichia coli can utilize this compound through metabolic pathways that convert it into butyrate via the action of aldehyde oxidoreductases. This process is crucial for cellular energy production and fatty acid biosynthesis, indicating that this compound can serve as a carbon source under specific conditions .

Toxicological Studies

Numerous studies have assessed the toxicity of this compound across different animal models. These studies provide insights into its potential health risks associated with inhalation or ingestion.

Acute Toxicity

In a nine-day repeated vapor inhalation study involving rats, mice, guinea pigs, rabbits, and dogs, significant findings included:

- Mortality Rates : All animals exposed to 6400 ppm died except for one rat. Clinical signs included ocular and respiratory irritation .

- Histopathological Findings : No gross or microscopic pathology was observed in many cases; however, elevated lung/body weight ratios were noted at higher doses .

Subchronic Toxicity

A subchronic study involving rats treated with varying doses of this compound revealed:

- Dose-Related Effects : Increased mortality and body weight loss were observed at higher doses (up to 1200 mg/kg). Histopathological evaluations identified lesions in the stomach and nasal cavity as primary targets of toxicity .

Carcinogenic Potential

A two-year inhalation study conducted on rats indicated evidence of carcinogenicity associated with this compound exposure. Tumors developed in both male and female rats exposed to this compound, suggesting a need for caution in occupational settings where exposure levels may be significant .

Case Studies

- Microbial Metabolism : A study demonstrated the biocompatibility of this compound in E. coli, where it was found to delay growth at concentrations above 10 mM but did not significantly inhibit cell viability. This suggests potential applications in biotechnological processes where microbial systems are utilized for the production of valuable compounds from aldehydes .

- Toxicity Assessment : In another case study examining the effects of inhaled this compound on dogs and rats over extended periods, researchers reported respiratory issues and nasal lesions at higher exposure levels. The findings underscore the importance of establishing safe exposure limits for industrial applications .

Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the primary synthesis routes for butyraldehyde in academic research, and how do they compare in terms of efficiency and scalability?

The dominant method for this compound synthesis is the propylene hydroformylation (Oxo Process), which involves reacting propylene with syngas (CO + H₂) under catalytic conditions. This method is favored industrially and academically due to its scalability and high yield (~6 billion kg annually). Historical alternatives like butanol dehydrogenation are less efficient and rarely used today. Researchers should consider catalyst selection (e.g., rhodium vs. cobalt) and reaction conditions (temperature, pressure) to optimize efficiency .

Q. How can structural elucidation techniques such as NMR and IR spectroscopy confirm the identity of this compound in reaction mixtures?

- 1H NMR : The aldehydic proton (C-H) in this compound appears as a distinct singlet at ~9.5 ppm. Post-reaction, its disappearance (e.g., in autoxidation to butyric acid) confirms conversion.

- IR Spectroscopy : The strong C=O stretch at ~1720 cm⁻¹ is characteristic.

- SMILES/InChI : Computational tools validate structure (e.g., SMILES:

CCCC=O, InChIKey:ZTQSAGDEMFDKMZ-UHFFFAOYSA-N) .

Q. What are the acute toxicological profiles of this compound compared to other short-chain aldehydes like acetaldehyde?

this compound exhibits lower acute toxicity (oral LD₅₀: 5.9 g/kg in rats) than acetaldehyde (LD₅₀: 1.9 g/kg) but causes severe ocular irritation (rabbit studies: corneal injury at 100 ppm). Human exposure to 197–230 ppm induces respiratory irritation. Comparative studies should include species-specific metabolic pathways and tissue sensitivity .

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in reported molar yields of this compound from gas-phase oxidation reactions?

Linear least-squares analysis of product vs. reactant consumption (e.g., using GC-FID/FTIR) minimizes errors. For example, Atkinson et al. reported a yield of 0.73 ± 0.09 mol, while recent studies using PFBHA derivatization achieved 0.74 ± 0.12 mol. Discrepancies arise from competing carbonyl reactions; controlled derivatization protocols and replicate experiments improve accuracy .

Q. How can EPR spectroscopy investigate the role of antioxidants in inhibiting this compound autoxidation?

EPR detects radical intermediates (e.g., peroxy radicals) during autoxidation. Adding dibutylhydroxy toluene (BHT) quenches these radicals, as shown by the absence of butyric acid in NMR spectra. Methodological steps:

- Monitor radical signals at g ≈ 2.006 under controlled O₂.

- Correlate EPR intensity with BHT concentration to determine inhibition efficiency .

Q. What are best practices for developing and validating mathematical models of fixed-bed this compound hydrogenation reactors?

- Model Derivation : Use plug-flow reactor assumptions with mass/energy balances for 1D homogeneous models.

- Validation : Compare simulated results (e.g., conversion rates) with production data. Key parameters include space velocity, inert gas content, and catalyst aging.

- Tools : MATLAB simulations predict temperature/pressure effects on butanol yield .

Q. In the absence of high-quality experimental data, what tiered approaches estimate this compound production impacts in life cycle assessments (LCAs)?

- Tier 1 : Use proxy data from analogous processes (e.g., acetaldehyde synthesis) adjusted for carbon chain length.

- Tier 2 : Apply stoichiometric and thermodynamic models to estimate emissions/energy use.

- Tier 3 : Conduct primary data collection via pilot-scale experiments. Substitution requires expertise in chemical synthesis pathways .

Q. How can genetic engineering techniques elucidate enzymatic pathways involving this compound dehydrogenases in microbial butanol production?

- Knockout/Overexpression : Compare E. coli strains with/without this compound dehydrogenase (e.g., adhE2) to assess butanol flux.

- Fermentation Analysis : Use GC-MS to quantify intermediates (e.g., this compound, butanol) and validate pathway efficiency.

- EPR/NMR : Monitor cofactor (NADH/NAD⁺) ratios to optimize redox balance .

属性

IUPAC Name |

butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQSAGDEMFDKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27789-14-6 | |

| Record name | Butanal, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27789-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021513 | |

| Record name | Butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyraldehyde appears as a clear liquid with a pungent odor. Flash point 20 °F. Boiling point 75.7 °F (Hawley's). Less dense than water and insoluble in water. Vapors heavier than air., Liquid, A clear liquid with a pungent odor; [AIHA] Colorless liquid; [ICSC] Unpleasant rancid/sweet odor; [OECD SIDS], COLOURLESS LIQUID WITH PUNGENT ODOUR., colourless, mobile liquid/pungent, nutty odour | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/96 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

167 °F at 760 mmHg (NTP, 1992), 74.8 °C, 74.00 to 75.00 °C. @ 760.00 mm Hg | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

20 °F (NTP, 1992), 20 °F, -8 °F (-22 °C) (CLOSED CUP), -12 °C c.c. | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/96 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether, ethyl acetate, acetone, toluene, many other organic solvents andoils, Soluble in water; miscible with ethanol; very olubl ein acetone, benzene; slightly soluble in chloroform, In water, 7.10X10+4 mg/L at 25 °C, 71 mg/mL at 25 °C, Solubility in water, g/100ml: 7, soluble in 1 ml in 15 ml water; miscible with alcohol, ether | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.803 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8016 g/cu cm 20 °C, 0.8 g/cm³, 0.797-0.802 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Butyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/7/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

91.5 mmHg at 68 °F (NTP, 1992), 111.0 [mmHg], 111 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.2 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/96 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Dry butyraldehyde will undergo some polymerization during storage to form parabutyraldehyde. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Water-white liquid | |

CAS No. |

123-72-8 | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | butyraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H21352682A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-146 °F (NTP, 1992), -96.86 °C, -99 °C | |

| Record name | BUTYRALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYRALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BUTYRALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0403 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。